exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine
Description
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine (CAS 1408074-65-6) is a bicyclic amine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₂H₂₂N₂O₂ (MW 226.32), and it is characterized by an exo configuration, where the amine group is positioned outward from the bicyclic framework . This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of protein degraders and molecular glues . Key properties include:
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSMXQVRQBFKNF-KXUCPTDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]([C@H]1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117209 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-65-6 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701117209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine typically proceeds via:
- Construction of the 8-azabicyclo[3.2.1]octane core,
- Introduction of the amino group at the 2-position,
- Protection of the amino group using the tert-butoxycarbonyl (Boc) group,
- Purification and isolation of the final Boc-protected bicyclic amine.
Key Preparation Methods
Cyclization and Formation of the Bicyclic Core
Intramolecular Cyclization and Rearrangement : The bicyclic core is often synthesized through intramolecular cyclization reactions or rearrangements such as Beckmann rearrangement. For example, Dieckmann cyclization of piperidine derivatives under elevated temperatures facilitates formation of the bicyclic scaffold with axial ester substituents, which are crucial for stereochemical control.
Norbornadiene Rearrangement : Another robust method involves the rearrangement of norbornadiene derivatives, which provides access to the 2-azabicyclo[3.2.1]octane framework. This approach is advantageous due to its efficiency and the ability to introduce functional groups at desired positions.
Amino Group Introduction and Boc Protection
The amino group at the 2-position is introduced or revealed through reduction or substitution reactions on precursor bicyclic ketones or amides. For instance, reduction of 2-azabicyclo[3.2.1]octan-3-ones with lithium aluminum hydride (LiAlH4) yields the corresponding amines, which are then protected.
Boc Protection is achieved by reacting the free amine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This step is critical to prevent unwanted side reactions and to stabilize the amine functionality during subsequent transformations.
Reaction Conditions and Optimization
Typical Boc protection is conducted under mild conditions, often at room temperature, with stoichiometric amounts of Boc-Cl and base.
Cyclization reactions may require elevated temperatures (e.g., 90°C) and inert atmospheres (argon or nitrogen) to prevent oxidation and side reactions.
Solvent systems such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used, sometimes with acid treatment (e.g., trifluoroacetic acid, TFA) for Boc deprotection or further functionalization.
Representative Synthetic Route Example
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting bicyclo[3.2.1]octane derivative | Preparation of bicyclic scaffold via intramolecular cyclization or rearrangement | Formation of 8-azabicyclo[3.2.1]octane core |
| 2 | Reduction with LiAlH4 or substitution | Introduction of amino group at 2-position | Formation of 2-amino-8-azabicyclo[3.2.1]octane |
| 3 | Boc-Cl, triethylamine, DCM, room temperature | Protection of amino group with Boc | Formation of this compound |
| 4 | Purification (e.g., extraction, chromatography) | Isolation of pure Boc-protected amine | Ready for further use or study |
Detailed Reaction Conditions from Literature
In a patented procedure, a reaction mixture containing hydroxy-8-azabicyclo[3.2.1]octane derivative was stirred under argon for 30 minutes, followed by addition of degassed aqueous potassium carbonate and heating at 90°C for 18 hours to promote cyclization.
Boc protection was performed by adding Boc-Cl to the free amine in the presence of triethylamine under anhydrous conditions, typically in dichloromethane at ambient temperature, yielding the Boc-protected intermediate with good selectivity and yield.
In some cases, deprotection of Boc was achieved by stirring with trifluoroacetic acid (TFA) in dichloromethane for 2 hours at room temperature.
Analysis of Reaction Types and Reagents
| Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | Heat (90°C), inert atmosphere (Ar/N2) | Formation of bicyclic core | Requires controlled temperature and atmosphere |
| Reduction | LiAlH4, anhydrous conditions | Conversion of ketone to amine | Highly reactive, moisture sensitive |
| Boc Protection | Boc-Cl, triethylamine, DCM, RT | Protect amine group | Mild conditions, high selectivity |
| Boc Deprotection | TFA, DCM, RT | Remove Boc protecting group | Acidic conditions, short reaction time |
Research Findings and Yield Data
The Dieckmann cyclization approach yields bicyclic amides in good yields, typically above 70%, with stereochemical control favoring exo isomers.
Boc protection reactions generally proceed with yields exceeding 80%, providing stable intermediates for further synthetic applications.
Reaction times vary from several hours to days depending on the step, with cyclization often requiring prolonged heating (up to 18 hours) to drive the reaction to completion.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur at the amine or carbonyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), chromium(VI) compounds.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or other substituted derivatives.
Scientific Research Applications
Organic Synthesis
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine serves as a building block in the synthesis of complex organic molecules. It is utilized in various reactions due to its ability to participate in nucleophilic substitutions and cyclization processes, which are crucial for constructing intricate molecular architectures.
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This mechanism is relevant for treating mood disorders such as depression and anxiety, as well as attention deficit hyperactivity disorder (ADHD). Research indicates that derivatives of this compound may modulate neurotransmitter pathways, particularly those involving dopamine and serotonin, thereby influencing mood and cognition .
Studies have shown that this compound exhibits various biological activities:
- Neurotransmitter Modulation : It has been observed to enhance or inhibit neurotransmitter release, which can impact conditions like Parkinson's disease.
- Opioid Receptor Interaction : The compound shows affinity for kappa-opioid receptors, suggesting potential applications in pain management and opioid addiction treatment.
- Anticancer Properties : Initial findings indicate cytotoxic effects against specific tumor cell lines, including glioblastoma .
Neurotransmission Studies
In vitro assays demonstrated that this compound can modulate dopamine release in neuronal cultures, indicating its potential use in neurodegenerative diseases .
Opioid Receptor Interaction
Experimental studies assessed the binding affinity of the compound to kappa-opioid receptors and revealed significant antagonistic properties that could lead to novel treatments for opioid addiction .
Cytotoxicity Assays
Research involving various cancer cell lines showed that derivatives of azabicyclo[3.2.1]octane exhibit selective cytotoxicity, with this compound being particularly effective against glioblastoma cells .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Table 1: Key Structural and Physical Properties
Key Observations :
- Boc vs. Benzyl/Methyl : The Boc group enhances stability and enables controlled deprotection under mild acidic conditions, making it ideal for stepwise synthesis. In contrast, benzyl and methyl substituents alter lipophilicity and steric bulk, influencing binding affinity in target proteins .
- exo vs. endo Isomers : The exo configuration positions functional groups (e.g., amine) outward, improving accessibility for chemical reactions. Endo isomers may exhibit steric hindrance, reducing reactivity .
Biological Activity
exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural resemblance to various bioactive alkaloids. The compound features a tert-butyloxycarbonyl (Boc) protected amine group, which enhances its stability and reactivity in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. Its unique bicyclic structure contributes to its biological properties, particularly its interactions with neurotransmitter systems.
The mechanism of action for this compound is primarily linked to its interaction with neurotransmission pathways. The compound may influence neurotransmitter release and receptor binding, similar to other azabicyclic compounds that have shown activity against various receptors.
Biochemical Pathways
Research indicates that compounds structurally related to this compound can modulate pathways associated with:
- Dopaminergic signaling: Potential implications in neuropsychiatric disorders.
- Opioid receptors: Possible applications in pain management.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing promising results:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | May enhance or inhibit neurotransmitter release, affecting mood and cognition. |
| Receptor Binding | Exhibits affinity for opioid and dopamine receptors, suggesting potential as an analgesic or antidepressant. |
| Anticancer Properties | Initial studies indicate cytotoxic effects on specific tumor cell lines (e.g., glioblastoma). |
Case Studies
- Neurotransmission Studies : In vitro assays demonstrated that this compound modulates the release of dopamine in neuronal cultures, indicating potential use in treating conditions like Parkinson's disease.
- Opioid Receptor Interaction : A series of experiments assessed the binding affinity of the compound to kappa opioid receptors, revealing significant antagonistic properties that could lead to novel treatments for opioid addiction .
- Cytotoxicity Assays : Research involving various cancer cell lines showed that derivatives of azabicyclo[3.2.1]octane exhibit selective cytotoxicity, with this compound being particularly effective against glioblastoma cells .
Comparative Analysis with Similar Compounds
Comparative studies highlight the distinct biological profiles between exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amines and their analogs:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amines | Bicyclic | Varied receptor affinity; potential for different therapeutic uses |
| exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane | Bicyclic | Enhanced neuroprotective effects; different mechanism of action |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azabicyclo[3.2.1]octane scaffold. For example, a tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Subsequent functionalization at the 2-amine position can be achieved using nucleophilic substitution or reductive amination. Purification often employs flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .
Q. How is the compound characterized to confirm its stereochemical and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming regiochemistry and detecting Boc-group stability. Coupling constants () in the bicyclic system (e.g., 8-azabicyclo protons) help verify exo/endo configurations.
- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELX ) resolves absolute stereochemistry.
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula and detects potential side products .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation.
- In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention.
- Store under inert gas (N/Ar) at 2–8°C to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in functionalizing the 2-amine position?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., NMP, DMF) enhance nucleophilicity of the 2-amine.
- Catalysis : Palladium-mediated cross-coupling or enzymatic catalysis may reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) minimize Boc-group cleavage during substitutions.
- Workup Strategies : Use scavenger resins (e.g., trisamine for HCl removal) to streamline purification .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (1R,5R)-configured azabicyclo precursors) to enforce stereoselectivity.
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies for competing pathways.
- Dynamic Kinetic Resolution : Use chiral catalysts to bias equilibrium toward the desired exo-isomer .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model steric effects of the Boc group on nucleophilic attack at the 2-amine.
- Docking Studies : Evaluate interactions with biological targets (e.g., enzyme active sites) to guide derivatization.
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the bicyclic core .
Q. What analytical approaches diagnose low yields in Boc-deprotection steps?
- Methodological Answer :
- LC-MS Monitoring : Track deprotection intermediates in real-time using acidic conditions (e.g., TFA/DCM).
- Side-Reaction Identification : Test for tert-butyl carbamate rearrangement by spiking with authentic standards.
- pH Control : Use buffered deprotection (e.g., HCl/dioxane) to avoid over-acidification and degradation .
Q. How do substituents on the azabicyclo scaffold influence physicochemical properties?
- Methodological Answer :
- LogP Analysis : Measure octanol/water partitioning to assess lipophilicity changes from substituents (e.g., fluorine, nitro groups).
- Thermal Stability : Differential Scanning Calorimetry (DSC) evaluates melting points and decomposition thresholds.
- Solubility Screening : Use shake-flask methods with biorelevant media (e.g., FaSSIF) to guide formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
